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The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method for the

quantification of total protein in a wide variety of sample types, including cell lysates.[1][2][3] Its

compatibility with most ionic and non-ionic detergents makes it a popular choice for samples

prepared with common lysis buffers.[4][5] This document provides detailed protocols and

application notes to ensure accurate and reproducible protein quantification for downstream

applications such as Western blotting, ELISA, and enzyme activity assays.

Principle of the BCA Assay
The BCA assay is based on a two-step reaction.[2] First, under alkaline conditions, peptide

bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1][2][3][6][7] The amount

of Cu²⁺ reduced is proportional to the amount of protein present.[2] In the second step, two

molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming a stable, water-

soluble, purple-colored complex that exhibits strong absorbance at 562 nm.[1][2][3][8][9] The

intensity of the purple color is directly proportional to the protein concentration, which can be

determined by comparing the absorbance of the unknown sample to a standard curve

generated from a protein of known concentration, typically bovine serum albumin (BSA).[8][10]

The primary reaction involves four key amino acid residues: cysteine, cystine, tryptophan, and

tyrosine, as well as the peptide backbone.[6][7] This contribution from the peptide backbone
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helps to minimize protein-to-protein variability in the colorimetric response.[6]

Step 1: Biuret Reaction (Alkaline Conditions)

Step 2: Colorimetric Detection
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Figure 1. Chemical principle of the BCA protein assay.

Materials and Reagents
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and

sodium tartrate in an alkaline solution)

BCA Reagent B (containing cupric sulfate)

Protein Standard (e.g., Bovine Serum Albumin (BSA) at 2 mg/mL)

Cell lysis buffer (e.g., RIPA, NP-40)[11]

96-well microplate[1][8]

Microplate reader capable of measuring absorbance at 562 nm[1]

Precision pipettes and tips

Incubator set to 37°C or 60°C[1][2]
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This protocol is designed for a 96-well microplate format, which is ideal for processing multiple

samples simultaneously.

Preparation of Reagents
Working Reagent (WR): Prepare the BCA Working Reagent by mixing 50 parts of BCA

Reagent A with 1 part of BCA Reagent B (50:1 ratio).[1][2][8] For example, to prepare 10 mL of

WR, mix 10 mL of Reagent A with 200 µL of Reagent B. The solution should initially appear

turbid but will become a clear, green solution upon mixing.[2][3] It is recommended to prepare

the WR fresh for each assay.

Preparation of Protein Standards
A serial dilution of a known protein standard, such as BSA, is required to generate a standard

curve. The following table provides a dilution scheme for preparing BSA standards from a 2

mg/mL stock solution. The same diluent as the unknown samples (e.g., cell lysis buffer) should

be used to prepare the standards to minimize buffer-related interference.[11]

Vial
Volume of Diluent
(µL)

Volume and Source
of BSA (µL)

Final BSA
Concentration
(µg/mL)

A 0 300 of 2 mg/mL Stock 2000

B 125 375 of Stock 1500

C 325 325 of Stock 1000

D 175 175 of Vial B 750

E 325 325 of Vial C 500

F 325 325 of Vial E 250

G 325 325 of Vial F 125

H 400 0 (Blank) 0

Table 1: Preparation of Diluted Albumin (BSA) Standards. This table is adapted from common

BCA assay kit instructions.[8][12]
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Assay Procedure

Preparation

Assay Execution

Data Analysis

Prepare Working Reagent
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(Dilute if necessary)
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into 96-well plate (e.g., 25 µL)

Add Working Reagent
to each well (e.g., 200 µL)

Mix on plate shaker
(30 seconds)

Incubate at 37°C for 30 min
or 60°C for 15-30 min

Cool plate to
room temperature

Read Absorbance
at 562 nm

Plot Standard Curve
(Absorbance vs. Concentration)

Calculate Unknown
Protein Concentration

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10775799?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Experimental workflow for the BCA protein assay.

Pipette Standards and Samples: Pipette 25 µL of each standard and unknown cell lysate

sample into separate wells of a 96-well microplate.[7] It is recommended to perform all

measurements in duplicate or triplicate.[8][13]

Add Working Reagent: Add 200 µL of the freshly prepared BCA Working Reagent to each

well.[1][8]

Mix: Mix the plate thoroughly on a plate shaker for 30 seconds.[3][14]

Incubate: Cover the plate and incubate at 37°C for 30 minutes or at 60°C for 30 minutes for

an enhanced protocol.[1][2] Incubation at a higher temperature can increase sensitivity for

dilute samples.[9]

Cool: After incubation, cool the plate to room temperature.[1]

Read Absorbance: Measure the absorbance at or near 562 nm on a microplate reader.[1][2]

[8] It is best to read the absorbance within 10-30 minutes of stopping the reaction.[1][3]

Data Analysis
Blank Correction: Subtract the average absorbance of the blank (0 µg/mL standard) from the

absorbance readings of all other standards and unknown samples.[3]

Standard Curve Generation: Plot the blank-corrected absorbance values for the BSA

standards against their known concentrations (in µg/mL). Perform a linear regression

analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the

protein concentration, m is the slope, and c is the y-intercept.[8][15] The R² value should be

close to 1.0 for a good linear fit.[8]

Calculation of Unknown Concentration: Use the equation from the standard curve to

calculate the protein concentration of the unknown samples.[8][15] Rearrange the formula to

solve for x: x = (y - c) / m.

Account for Dilution: If the cell lysate samples were diluted prior to the assay, multiply the

calculated concentration by the dilution factor to determine the protein concentration of the
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original, undiluted sample.[12][15]

Example Data and Standard Curve:

BSA Concentration (µg/mL) Absorbance at 562 nm (Corrected)

0 0.000

125 0.150

250 0.295

500 0.580

750 0.850

1000 1.100

1500 1.550

2000 1.900

Unknown Sample 0.720

Table 2: Example data for a BCA assay standard curve.

Using the data from Table 2, a linear regression would yield an equation similar to y = 0.0009x

+ 0.04. The concentration of the unknown sample would then be calculated as: (0.720 - 0.04) /

0.0009 ≈ 755.6 µg/mL.

Interfering Substances
While the BCA assay is compatible with many substances, certain compounds can interfere

with the reaction, leading to inaccurate results.[4][16] It is crucial to be aware of these

substances in your cell lysis buffer and samples.
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Substance Compatible Concentration

Reducing Agents

Dithiothreitol (DTT) < 1 mM

2-Mercaptoethanol < 1 mM

Chelating Agents

EDTA < 10 mM

EGTA < 10 mM

Detergents

SDS 1-5%

Triton X-100 1-5%

NP-40 1-5%

Other Substances

Ammonium Sulfate < 1.5 M

Glycerol < 10%

Sugars (e.g., glucose) Can interfere

Certain Amino Acids (Cys, Tyr, Trp) Can contribute to color

Table 3: Compatibility of common laboratory reagents with the BCA assay. Concentrations are

approximate and may vary with specific kit formulations.[4][17][18]

Strategies to Overcome Interference:

Dilution: The simplest method is to dilute the sample to a point where the concentration of

the interfering substance is below its compatibility limit, provided the protein concentration

remains within the assay's detection range.[4]

Dialysis or Desalting: These methods can be used to exchange the sample buffer with one

that is compatible with the BCA assay.[4]
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Protein Precipitation: Techniques using trichloroacetic acid (TCA) or acetone can be

employed to precipitate the protein, after which the supernatant containing the interfering

substance is removed.[4][16] The protein pellet is then redissolved in a compatible buffer.

Use of Reducing Agent Compatible Kits: Specialized BCA assay kits are available that

include reagents to neutralize the effects of reducing agents.[4][19]

Troubleshooting and Tips for Success
Ensure Proper Mixing: Thoroughly mix the working reagent and the samples in the

microplate to ensure a uniform reaction.[1]

Use a Blank: Always include a blank containing the same buffer as the samples to correct for

any background absorbance.[1]

Standard Protein Choice: BSA is a common standard, but if the protein composition of your

sample is significantly different, using a more appropriate standard may improve accuracy.[1]

Consistent Incubation: Ensure consistent incubation times and temperatures for all wells to

minimize variability.

Read Promptly: As the color development in the BCA assay is not a true endpoint, read the

plate within a consistent timeframe after incubation.[3][7]

Validate Linearity: Ensure that the absorbance values of your unknown samples fall within

the linear range of your standard curve.[20] If a sample's absorbance is higher than the

highest standard, dilute the sample and re-assay.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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